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molecular formula C12H12N2O4 B8573462 3,3-Dimethyl-1-(3-nitrophenyl)pyrrolidine-2,5-dione CAS No. 88011-36-3

3,3-Dimethyl-1-(3-nitrophenyl)pyrrolidine-2,5-dione

Cat. No. B8573462
M. Wt: 248.23 g/mol
InChI Key: QZYJLGZCRFTMEM-UHFFFAOYSA-N
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Patent
US04400202

Procedure details

Sixty-nine grams (0.5 mole) of m-nitroaniline and 76 grams (g.) (0.52 mole) of 2,2-dimethylsuccinic acid were mixed with 200 milliliters (ml.) of xylene and heated to reflux until approximately 20 ml. of water was removed in a modified Dean Stark apparatus. On cooling, the product crystallized from solution. The mixture was diluted with 300 ml. of ether, the solid filtered off, washed with an additional 100 ml. of ether and dried. Yield was 117.5 g. of a product having a melting point (m.p.) of 134°-134.5° C. The product was identified as the title compound by analysis of infrared spectra.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([O-:3])=[O:2].[CH3:11][C:12]([CH3:20])([CH2:16][C:17](O)=[O:18])[C:13](O)=[O:14]>C1(C)C(C)=CC=CC=1>[N+:1]([C:4]1[CH:5]=[C:6]([N:7]2[C:17](=[O:18])[CH2:16][C:12]([CH3:20])([CH3:11])[C:13]2=[O:14])[CH:8]=[CH:9][CH:10]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1
Name
Quantity
76 g
Type
reactant
Smiles
CC(C(=O)O)(CC(=O)O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until approximately 20 ml
CUSTOM
Type
CUSTOM
Details
of water was removed in a modified Dean Stark apparatus
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the product crystallized from solution
ADDITION
Type
ADDITION
Details
The mixture was diluted with 300 ml
FILTRATION
Type
FILTRATION
Details
of ether, the solid filtered off
WASH
Type
WASH
Details
washed with an additional 100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of ether and dried
CUSTOM
Type
CUSTOM
Details
a melting point (m.p.) of 134°-134.5° C

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1C(C(CC1=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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